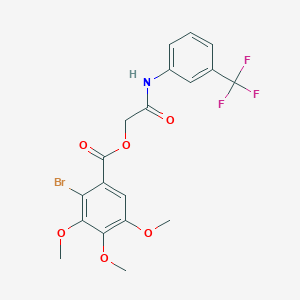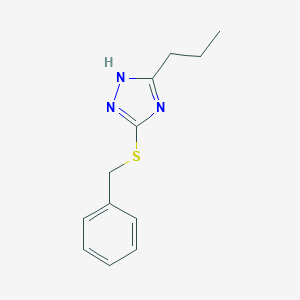![molecular formula C17H20O3 B255521 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B255521.png)
7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, also known as IPCOC, is a synthetic compound that belongs to the class of chromenone derivatives. It has gained significant attention in the scientific community due to its potential pharmaceutical applications.
Mecanismo De Acción
7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exerts its pharmacological effects by modulating various signaling pathways. It has been found to inhibit the activity of COX-2 by binding to its active site. This leads to a decrease in the production of prostaglandins, which are known to play a crucial role in the inflammatory response.
7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway plays a crucial role in the regulation of oxidative stress by inducing the expression of various antioxidant enzymes.
Biochemical and Physiological Effects
7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has also been found to inhibit the proliferation of cancer cells by inducing apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been found to exhibit high purity and stability. However, the limitations of 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one include its potential toxicity and lack of in vivo studies.
Direcciones Futuras
For 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one research include:
1. In vivo studies to evaluate the pharmacokinetics and toxicity of 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one.
2. Development of 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one derivatives with improved pharmacological properties.
3. Evaluation of 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one's potential for the treatment of neurodegenerative disorders.
4. Investigation of 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one's mechanism of action in cancer cells.
5. Clinical trials to evaluate the safety and efficacy of 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one for the treatment of inflammatory diseases and cancer.
Conclusion
In conclusion, 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic compound that exhibits anti-inflammatory, antioxidant, and anticancer properties. It has been extensively studied for its potential therapeutic applications. 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exerts its pharmacological effects by modulating various signaling pathways. 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several advantages for lab experiments, including ease of synthesis and high purity. However, further research is needed to evaluate its potential for clinical applications.
Métodos De Síntesis
7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can be synthesized using a multi-step process involving the reaction of 2-hydroxy-1,4-naphthoquinone with isopentanol and sodium hydride. The resulting product is then subjected to cyclization using sulfuric acid to obtain 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. This synthesis method has been optimized to produce 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one in high yields and purity.
Aplicaciones Científicas De Investigación
7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. This makes 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one a potential candidate for the treatment of inflammatory diseases such as arthritis.
7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has also been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. This property makes 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one a potential candidate for the treatment of diseases associated with oxidative stress such as neurodegenerative disorders.
Propiedades
Nombre del producto |
7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one |
|---|---|
Fórmula molecular |
C17H20O3 |
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
7-(3-methylbutoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C17H20O3/c1-11(2)8-9-19-12-6-7-14-13-4-3-5-15(13)17(18)20-16(14)10-12/h6-7,10-11H,3-5,8-9H2,1-2H3 |
Clave InChI |
UMSPERHHJJRGHP-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 |
SMILES canónico |
CC(C)CCOC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-isopropylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B255439.png)

![4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B255443.png)
![2-[4-(Benzylcarbamoyl)phenoxy]acetic acid](/img/structure/B255447.png)
![1-[3-(2,5-Dimethoxyphenyl)acryloyl]azepane](/img/structure/B255448.png)
![9-(1-naphthyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B255451.png)
![2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile](/img/structure/B255454.png)

![2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B255459.png)
![1-[(3-Chloro-4-fluorophenyl)sulfonyl]pyrrolidine](/img/structure/B255461.png)
![Ethyl 6-methyl-2-{[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255466.png)

![Ethyl 2-{[(diallylamino)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255468.png)
